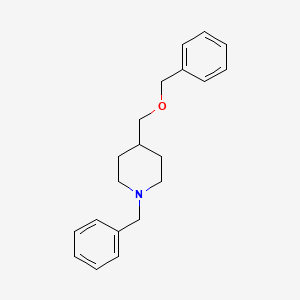

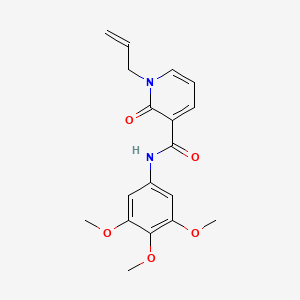

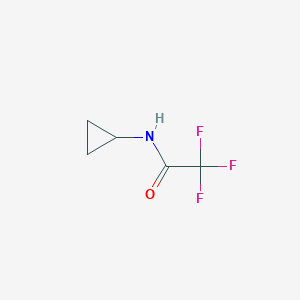

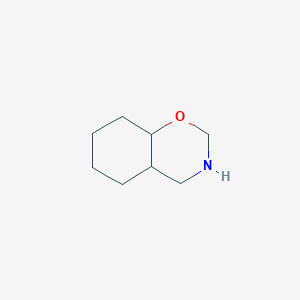

N-cyclopropyl-2,2,2-trifluoroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopropyl-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 20613-19-8 . It has a molecular formula of C5H6F3NO and a molecular weight of 153.1 . It is used in the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group .

Synthesis Analysis

The synthesis of “N-cyclopropyl-2,2,2-trifluoroacetamide” involves the Gabriel synthesis of primary amines from halides by N-alkylation . This process is followed by the cleavage of the readily-hydrolyzed trifluoroacetyl group . The synthesis allows for improved N-alkylation under phase-transfer conditions, permitting successive alkylation with different alkyl groups .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-2,2,2-trifluoroacetamide” is represented by the InChI code: 1S/C5H6F3NO/c6-5(7,8)4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.It is stored at room temperature . The compound has a molecular weight of 153.1 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Primary Amines

N-cyclopropyl-2,2,2-trifluoroacetamide can be used as an intermediate in the synthesis of primary amines. This process is an alternative to the Gabriel synthesis, which involves N-alkylation followed by the cleavage of the trifluoroacetyl group due to its ease of hydrolysis .

Phase-Transfer Catalysis

This compound may also improve N-alkylation reactions under phase-transfer conditions. This allows for successive alkylation with different alkyl groups, which can be beneficial in creating complex organic molecules .

Safety and Hazards

“N-cyclopropyl-2,2,2-trifluoroacetamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

N-cyclopropyl-2,2,2-trifluoroacetamide is involved in sequential carbon-fluorine (C–F) bond functionalizations of trifluoroacetamides . The reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission . This process enables sequential generation of difluoro- and monofluoroalkyl radicals .

Biochemical Pathways

The compound’s ability to undergo sequential c–f bond functionalizations suggests it may influence pathways involving fluorinated molecules .

Result of Action

The compound’s ability to generate difluoro- and monofluoroalkyl radicals suggests it may have potential applications in the synthesis of fluorinated molecules .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJCUEJOVGHRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,2,2-trifluoroacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)

![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol](/img/structure/B2938334.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2938335.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2938336.png)